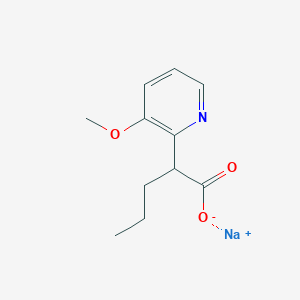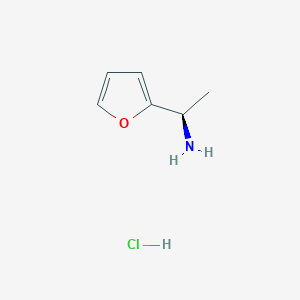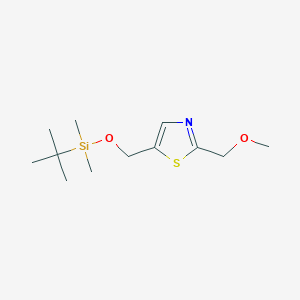
Sodium 2-(3-methoxypyridin-2-yl)pentanoate
Descripción general
Descripción
Molecular Structure Analysis
The molecular weight of Sodium 2-(3-methoxypyridin-2-yl)pentanoate is 231.23 . The InChI code for the compound is 1S/C11H15NO3.Na/c1-3-5-8(11(13)14)10-9(15-2)6-4-7-12-10;/h4,6-8H,3,5H2,1-2H3,(H,13,14);/q;+1/p-1 .Physical And Chemical Properties Analysis
Sodium 2-(3-methoxypyridin-2-yl)pentanoate is a white powder that is soluble in water and organic solvents like ethanol, methanol, and acetonitrile. Its melting point is 212-216 °C.Aplicaciones Científicas De Investigación
Implications for Microbial Food Safety
Research has highlighted the crucial role of sodium salts, including sodium chloride and its derivatives, in ensuring the microbiological safety and quality of food products. Sodium salts are indispensable in inhibiting the growth and toxin production of pathogenic microorganisms like Clostridium botulinum in processed meats and cheeses. Their antimicrobial properties are essential for the production of safe, wholesome foods, underscoring the balance between sodium reduction in diets and maintaining food safety standards (Taormina, 2010).
Room-Temperature Stationary Sodium-Ion Batteries
Sodium 2-(3-methoxypyridin-2-yl)pentanoate's potential applications in energy storage have been explored, particularly in room-temperature stationary sodium-ion batteries. These batteries are attractive for large-scale electric energy storage applications due to the abundant resources and low cost of sodium. The research encompasses electrode materials, electrolytes, and sodium storage mechanisms, aiming to develop low-cost, long-life sodium-ion batteries for future energy storage systems (Pan, Hu, & Chen, 2013).
Innovations in Food Preservation
Sodium salts, including sodium benzoate and sodium lactate, are pivotal in food preservation. They extend the shelf life of food products by preventing microbial growth. While these additives are essential for food safety, the literature also discusses their potential health impacts, advocating for a balanced approach to their use in the food industry (Piper & Piper, 2017).
Contributions to Energy Storage Materials
The development of sodium-ion battery cathodes, such as fluorophosphate Na-ion cathodes, highlights the importance of sodium salts in enhancing energy storage solutions. Research in this area focuses on overcoming limitations in sodium extraction and improving battery performance, underscoring the potential of sodium-based materials in next-generation batteries (Dacek, Richards, Kitchaev, & Ceder, 2016).
Safety And Hazards
Propiedades
IUPAC Name |
sodium;2-(3-methoxypyridin-2-yl)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.Na/c1-3-5-8(11(13)14)10-9(15-2)6-4-7-12-10;/h4,6-8H,3,5H2,1-2H3,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYGNPLAZIODPD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C=CC=N1)OC)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(3-methoxypyridin-2-yl)pentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane](/img/structure/B1407724.png)


![Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate](/img/structure/B1407730.png)
![2,6-Dichloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407731.png)